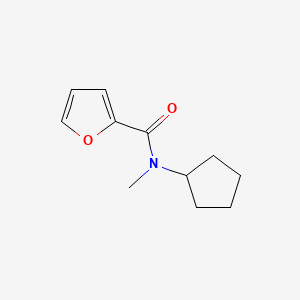

N-cyclopentyl-N-methyl-2-furamide

Description

Properties

IUPAC Name |

N-cyclopentyl-N-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(9-5-2-3-6-9)11(13)10-7-4-8-14-10/h4,7-9H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARQMJNERMBVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Furoic Acid Amide Derivatives: A Technical Guide to Synthesis & Bioactivity

This technical guide provides a comprehensive analysis of 2-furoic acid amide derivatives, synthesizing current literature on their synthesis, pharmacological profiles, and structure-activity relationships (SAR).

Executive Summary

The 2-furoic acid amide scaffold represents a privileged structure in medicinal chemistry, characterized by a furan ring coupled to an amide functionality.[1] This moiety acts as a bioisostere for phenyl and heteroaryl amides, offering unique physicochemical properties such as altered lipophilicity, hydrogen bonding potential, and metabolic stability.

Recent literature identifies this class as a "chameleon" scaffold, capable of driving activity across three distinct therapeutic axes:

-

Anticancer: Via PI3K/AKT pathway inhibition and apoptosis induction.[2]

-

Antimicrobial/Antitubercular: Leveraging the 5-nitrofuran "warhead" to inhibit mycobacterial enzymes (DprE1).

-

Quorum Sensing Inhibition: Disrupting bacterial communication (LasR/PqsR) to dismantle biofilms without inducing resistance.

Chemical Architecture & Synthesis

Modular Synthesis Pathways

The construction of 2-furoic acid amides primarily follows two routes: nucleophilic acyl substitution via acid chlorides or direct activation using coupling reagents. While the acid chloride route is classical, modern medicinal chemistry favors coupling agents to tolerate sensitive functional groups.

Figure 1: Synthetic Pathways for 2-Furoic Acid Amides

Caption: Comparative synthetic routes. Path 1 (top) utilizes acid chloride activation; Path 2 (bottom) employs direct coupling.

Protocol: General Synthesis via Coupling (EDC/HOBt)

Rationale: This method avoids the generation of HCl gas and tolerates acid-sensitive groups on the amine.

Reagents:

-

2-Furoic acid (1.0 equiv)[3]

-

Primary/Secondary Amine (1.1 equiv)

-

EDC[1][4][5]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

-

HOBt (1-Hydroxybenzotriazole) (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (2.0 equiv)

Step-by-Step Methodology:

-

Activation: Dissolve 2-furoic acid in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere. Add HOBt and EDC·HCl. Stir at 0°C for 30 minutes to form the active ester.

-

Coupling: Add the amine and DIPEA dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Validation (TLC): Monitor using Ethyl Acetate:Hexane (3:7). The acid spot should disappear.

-

Work-up: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Pharmacological Frontiers

Anticancer Activity: Kinase Inhibition

Derivatives fused with pyrimidine or indole rings (e.g., furo[2,3-d]pyrimidine) have shown potent inhibition of the PI3K/AKT pathway, a critical regulator of cell survival.

Table 1: Cytotoxicity Profile of Key Derivatives

| Compound Class | Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Carbamothioyl-furan-2-carboxamide (4d) | HepG2 (Liver) | ~20 µg/mL (Viability 33%) | Apoptosis induction | [1] |

| Furo[2,3-d]pyrimidine (10b) | HS 578T (Breast) | 1.51 µM | PI3Kα/β & AKT inhibition | [2] |

| Furo[3,2-b]indole (10a) | A498 (Renal) | Selective | Cell cycle arrest | [3] |

Antimicrobial & Antitubercular Activity

The 5-nitro-2-furoic acid amide derivatives function as prodrugs. In Mycobacterium tuberculosis, the nitro group is often reduced by nitroreductases to generate reactive radical species or to inhibit specific cell wall synthesis enzymes like DprE1.

-

Key Insight: The "Warhead" concept is critical here. A 5-nitro substitution on the furan ring significantly increases antitubercular potency but also raises toxicity concerns (mutagenicity). Modern research focuses on bioisosteres that retain activity without the nitro group.

Quorum Sensing Inhibition (QSI)

Unlike antibiotics that kill bacteria, QSIs disrupt bacterial communication.[6][7] Amide derivatives (e.g., Compounds A9, B6) bind to the LasR and PqsR receptors in Pseudomonas aeruginosa, reducing virulence factors (pyocyanin, elastase) without imposing selective pressure for resistance.

Figure 2: Mechanism of Quorum Sensing Inhibition

Caption: 2-Furoic amides competitively bind to LasR/PqsR receptors, blocking the signaling cascade required for biofilm formation.

Structure-Activity Relationship (SAR) Analysis

To optimize the 2-furoic acid amide scaffold, modifications are targeted at three specific zones.

Figure 3: SAR Optimization Map

Caption: SAR map highlighting the 5-position for electronic tuning and the Amide-N for target specificity.

-

C5-Position (The "Head"):

-

Nitro (-NO₂): Essential for antitubercular activity (prodrug activation).

-

Halogens (Br, Cl): Enhance metabolic stability and lipophilicity; serve as handles for further functionalization (e.g., Suzuki coupling).

-

Hydroxymethyl: Found in renal cancer inhibitors (e.g., Compound 10a).[8]

-

-

The Amide Linker:

-

Isosteric Replacement: Replacing the amide oxygen with sulfur (thioamide) often enhances cytotoxicity against cancer lines (e.g., HepG2) [1].

-

Hydrazide Linkers: Introduction of a hydrazide (-CONHNH-) linker can shift activity towards antimicrobial profiles.

-

-

N-Substitution (The "Tail"):

-

Bulky Aryl Groups: Essential for fitting into the hydrophobic pockets of kinase enzymes (PI3K/AKT).

-

Long Alkyl Chains: Increase membrane permeability, crucial for antitubercular agents to penetrate the mycolic acid cell wall.

-

References

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Source: PMC / MDPI (2023) URL:[Link]

-

Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Source: PMC (2025) URL:[Link](Note: Verified context from search result 1.20)

-

Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. Source: PubMed (2013) URL:[Link]

-

Discovery of novel amide derivatives as potent quorum sensing inhibitors of Pseudomonas aeruginosa. Source: European Journal of Medicinal Chemistry (2024) URL:[Link]

-

The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Source: MDPI (2024) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fructose furoic acid ester: An effective quorum sensing inhibitor against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving solubility of N-cyclopentyl-N-methyl-2-furamide in DMSO

Topic: N-cyclopentyl-N-methyl-2-furamide in DMSO

Executive Summary

N-cyclopentyl-N-methyl-2-furamide is a lipophilic tertiary amide. While theoretically soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), users frequently encounter precipitation or "oiling out" at high concentrations (>50 mM).

This guide addresses the physicochemical barriers to solubility, primarily focusing on moisture contamination (hygroscopicity) and thermodynamic vs. kinetic solubility limits .

Part 1: Diagnostic Matrix (Start Here)

Before altering your protocol, identify the specific failure mode using the matrix below.

| Observation | Likely Cause | Immediate Action |

| Cloudy/Milky Suspension | Moisture Contamination. DMSO has absorbed atmospheric water, acting as an anti-solvent.[1][2] | STOP. Do not heat yet. Check DMSO age/storage.[3][4] |

| Solid Precipitate (Crystals) | Kinetic Trap. The crystal lattice energy is high, and the system hasn't reached equilibrium. | Apply Heat (40°C) + Sonication . |

| Oily Droplets at Bottom | Liquid-Liquid Phase Separation. The compound has melted but is not miscible (rare in pure DMSO). | Add co-solvent (e.g., Ethanol) or reduce concentration. |

| Viscous/Gel-like | Supersaturation. You are exceeding the thermodynamic solubility limit. | Dilute by 50% immediately. |

Part 2: The "Dry-Heat-Sonicate" Protocol

Context: This molecule lacks Hydrogen Bond Donors (no N-H group), relying entirely on DMSO's dipole to solvate the amide carbonyl and furan ring. Water molecules disrupt this interaction by preferentially hydrogen-bonding to DMSO, effectively "shielding" the solvent from your compound [1].

Step-by-Step Optimization Workflow

Figure 1: Decision tree for troubleshooting solubility issues. Note that checking solvent integrity is the critical first step.

Detailed Protocol

-

Solvent Integrity Check (Critical):

-

The Issue: DMSO is hygroscopic.[1][2][5][6] At 60% relative humidity, pure DMSO can absorb significant water within 20 minutes [2].

-

The Fix: Use a fresh, sealed glass ampule of DMSO (Grade: Anhydrous, ≥99.9%). If using a stock bottle, ensure it was stored over activated 3Å or 4Å molecular sieves.

-

Why? Even 1-2% water content can drastically reduce the solubility of lipophilic amides.

-

-

Kinetic Energy Input:

-

Heat: Warm the sample to 37–45°C in a water bath.

-

Caution: Do not exceed 60°C to avoid thermal degradation of the furan ring.

-

-

Sonication: Sonicate in an ultrasonic bath for 10–15 minutes .

-

Mechanism: Sonication breaks the crystal lattice (cavitation energy) and disrupts the boundary layer, allowing fresh solvent to contact the solid surface [3].

-

-

-

Visual Confirmation:

-

Hold the vial up to a light source. Look for "schlieren" lines (swirls indicating mixing) or micro-particulates. The solution must be absolutely clear.

-

Part 3: Advanced Troubleshooting (FAQs)

Q1: I need a 100 mM stock, but it crashes out at 50 mM. What now? A: You are likely hitting the thermodynamic solubility limit in pure DMSO.

-

Solution: Use a Co-solvent System .[1][7][8]

-

Add Ethanol or Methanol (up to 10-20% v/v) to the DMSO.

-

Chemistry: The alcohol provides a proton donor (H-bond donor) capability that DMSO lacks, potentially stabilizing the amide carbonyl and assisting in solvation [4].

-

Warning: Ensure your downstream assay tolerates alcohols.

-

Q2: The solution was clear, but crystals formed after freezing at -20°C. A: This is "Crash Cooling."

-

Mechanism: Solubility decreases as temperature drops. Furthermore, DMSO freezes at ~18.5°C. As DMSO crystallizes, it excludes the solute, locally increasing concentration until it precipitates.

-

Fix:

-

Thaw completely at Room Temperature (RT).

-

Vortex and Warm to 37°C before every use.

-

Do not pipette directly from a frozen/slushy vial.

-

Q3: Can I dilute this DMSO stock into water/buffer? A: Yes, but proceed with caution.

-

The Risk: "Solvent Shifting."[7] Rapid dilution into water (a highly polar solvent) will cause the lipophilic N-cyclopentyl group to drive aggregation (precipitation).

-

Protocol:

Part 4: Scientific Rationale (Mechanism of Action)

Understanding the molecular interaction allows for better troubleshooting.

-

Solute: N-cyclopentyl-N-methyl-2-furamide.

-

Hydrophobic Domains: Cyclopentyl ring, Methyl group.[9]

-

Hydrophilic Domains: Amide Carbonyl (C=O), Furan Oxygen.

-

-

Solvent: DMSO.

-

Role: DMSO acts as a Lewis Base (H-bond acceptor) and interacts via strong Dipole-Dipole forces.

-

The "Water Interference" Model:

When DMSO is "wet," water molecules form strong H-bonds with DMSO (

Figure 2: Mechanistic view of solvation. Water acts as a competitive inhibitor to DMSO solvation.

References

-

BenchChem. (2025).[2][3][7][8] Impact of hygroscopic DMSO on solubility of lipophilic compounds.[1][2] Retrieved from BenchChem Technical Library. Link

-

Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it? Retrieved from StackExchange. Link

-

Selleckchem. (2025). Troubleshooting Solubility: Sonication and Warming Protocols. Retrieved from Selleckchem FAQ. Link

-

National Institutes of Health (NIH). (2024). Solubility of Furan-based compounds in Mixed Organic Solvent Systems. Retrieved from PubMed Central. Link

-

Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Retrieved from Sussex.ac.uk. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. catalog.data.gov [catalog.data.gov]

Troubleshooting yield issues in N-cyclopentyl-N-methyl-2-furamide synthesis

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common yield-related issues encountered during the synthesis of N-cyclopentyl-N-methyl-2-furamide. Our approach is rooted in explaining the chemical principles behind each step, enabling you to make informed decisions and adapt protocols to your specific laboratory environment.

Reaction Overview: The Schotten-Baumann Approach

The most direct and widely employed method for synthesizing N-cyclopentyl-N-methyl-2-furamide is the acylation of N-cyclopentyl-N-methylamine with 2-furoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

(Note: This is a placeholder for the reaction scheme which will be described chemically below)

2-Furoyl Chloride + N-cyclopentyl-N-methylamine → N-cyclopentyl-N-methyl-2-furamide + HCl

The reaction proceeds rapidly, but its success is highly dependent on the quality of the reagents and the control of reaction conditions to prevent competing side reactions.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges that lead to diminished yields.

Q1: My overall yield is disappointingly low. Where should I start my investigation?

Low yield is a systemic issue that can arise from problems in one of three key areas: reagent quality, reaction conditions, or the work-up and purification process. Before re-running the entire synthesis, a systematic diagnosis is essential.

Below is a logical workflow to guide your troubleshooting process.

Caption: A systematic workflow for troubleshooting low yields.

Q2: I suspect my starting materials are compromised. How can I verify their quality?

The quality of your starting materials is the single most critical factor for success.

-

2-Furoyl Chloride: This is a highly reactive acyl chloride.[3] Its primary mode of degradation is hydrolysis from atmospheric moisture, which converts it to 2-furoic acid.[4][5]

-

Visual Inspection: It should be a colorless to pale yellow liquid.[4] Darker colors may indicate degradation.

-

Odor: It has a characteristic pungent, irritating odor.[4][6] If it has a strong smell of HCl (from hydrolysis), it has likely been compromised.

-

Best Practice: Always use 2-furoyl chloride from a freshly opened bottle or consider purifying it by distillation before use.[3] Store it in a desiccator under an inert atmosphere.[4]

-

-

N-cyclopentyl-N-methylamine: This secondary amine is the nucleophile in the reaction.[7]

-

Purity Analysis: Purity should be confirmed by NMR or GC-MS. The presence of primary amine impurities or oxidation products can lead to side reactions.

-

Water Content: The amine should be anhydrous. Water will compete with the amine to react with the 2-furoyl chloride.

-

Storage: Store over molecular sieves to keep it dry and under nitrogen or argon to prevent air oxidation.

-

Q3: What are the optimal reaction conditions (solvent, base, temperature) and why?

Optimizing conditions prevents side reactions and drives the desired amidation to completion.

-

Solvent: Anhydrous aprotic solvents are essential. Protic solvents like alcohols will react with the acyl chloride to form esters.

Solvent Dielectric Constant Boiling Point (°C) Rationale Dichloromethane (DCM) 9.1 40 Excellent solubility for reactants and byproducts; easy to remove. Tetrahydrofuran (THF) 7.5 66 Good alternative to DCM; must be anhydrous. | Acetonitrile (ACN) | 37.5 | 82 | More polar; useful if reactants have poor solubility in DCM/THF. |

-

Base: A non-nucleophilic organic base is required to neutralize the HCl generated during the reaction.[2] If not neutralized, the HCl will protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[1]

Base pKa of Conjugate Acid Rationale Triethylamine (Et₃N) 10.75 Standard, effective, and easily removed during work-up. Pyridine 5.25 Less basic than Et₃N, can also act as a catalyst. More difficult to remove. | DIPEA (Hünig's base) | 11.0 | Sterically hindered, making it strictly a proton scavenger. |

-

Temperature: The reaction is exothermic.[]

-

Addition: The 2-furoyl chloride should be added slowly and dropwise to the solution of the amine and base at 0 °C (ice bath). This controls the initial exotherm and minimizes side reactions.

-

Reaction: After addition, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure it goes to completion.

-

Q4: The reaction mixture turns cloudy and the yield is poor. What is happening?

Cloudiness is often due to the precipitation of a hydrochloride salt. This indicates one of two things:

-

Normal Reaction Progression: The hydrochloride salt of your scavenger base (e.g., triethylammonium chloride) is forming, which is expected.

-

Reaction Stalling (Problem): If you used an insufficient amount of scavenger base, the HCl produced will react with your valuable N-cyclopentyl-N-methylamine starting material, forming N-cyclopentyl-N-methylammonium chloride. This salt is insoluble in many organic solvents and, more importantly, is no longer nucleophilic, effectively stopping your desired reaction.

Solution: Always use a slight excess of the scavenger base (at least 1.1 equivalents relative to the 2-furoyl chloride) to ensure all generated HCl is neutralized.[9]

Q5: How do I design an effective work-up and purification strategy to maximize recovery?

A proper work-up is crucial for removing byproducts and unreacted starting materials, which simplifies purification and maximizes isolated yield.

-

Quench: Slowly add water to the reaction mixture to quench any unreacted 2-furoyl chloride (converting it to 2-furoic acid).

-

Dilute Acid Wash (e.g., 1M HCl): This step removes the basic components: excess N-cyclopentyl-N-methylamine and the scavenger base (e.g., triethylamine). They are protonated and become soluble in the aqueous layer.

-

Base Wash (e.g., saturated NaHCO₃ solution): This step removes the acidic component: 2-furoic acid (from hydrolysis of the acyl chloride). It is deprotonated to sodium 2-furoate, which is soluble in the aqueous layer.

-

Brine Wash (saturated NaCl solution): This wash helps to remove residual water from the organic layer and aids in breaking up any emulsions.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel.[10] A solvent system of ethyl acetate in hexanes is a good starting point for elution.

Key Protocols & Mechanisms

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds through a well-established two-step addition-elimination mechanism.

Caption: The addition-elimination mechanism for amide formation.

Protocol 1: Standard Synthesis of N-cyclopentyl-N-methyl-2-furamide

This protocol is a general guideline and should be adapted based on specific laboratory conditions and safety protocols.

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-cyclopentyl-N-methylamine (1.0 eq) and triethylamine (1.2 eq). Dissolve the mixture in anhydrous dichloromethane (DCM).

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Addition: Add 2-furoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Protocol 2: Quality Control for 2-Furoyl Chloride via Derivatization

If you are uncertain about the quality of a batch of 2-furoyl chloride, a small-scale test reaction can be diagnostic.

-

In a vial, dissolve a simple, readily available amine (e.g., benzylamine, ~2 eq) in DCM with triethylamine (~2 eq).

-

Add a small, known amount of the questionable 2-furoyl chloride (1 eq).

-

Let it react for 15 minutes at room temperature.

-

Analyze a small aliquot by TLC or LC-MS. The clean and rapid formation of the corresponding amide (N-benzyl-2-furamide) indicates a high-quality acyl chloride. The presence of significant starting material or a large spot for 2-furoic acid suggests degradation.

References

- Vertex AI Search. (2026). 2-Furoyl chloride cas 527-69-5.

- BenchChem Technical Support Team. (2025). troubleshooting low yield in diaminopropane coupling reactions. Benchchem.

- BenchChem. (2025).

- PubMed. (2004).

- MDPI. (2019). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.

- PMC. (2004).

- Reddit. (2021).

- Wikipedia. (2026). 2-Furoyl chloride.

- Chemguide. (2026).

- CymitQuimica. (2026). CAS 2439-56-7: Cyclopentylmethylamine.

- Fisher Scientific. (2026). Amide Synthesis.

- Chemrevise. (2026). Acyl Chlorides and Acid Anhydrides.

- PMC. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.

- ResearchGate. (2026).

- ResearchGate. (2026).

- Canadian Science Publishing. (2026).

- YouTube. (2025). How Do Acyl Chlorides Form Primary and Secondary Amides?.

- Organic Chemistry Portal. (2024).

- PubChem. (2025). N-cyclopentyl-N-methylcyclopentanamine | C11H21N | CID 255593.

- Journal of Pharmaceutical and Chemical Research. (2022). 6- (2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide.

- Sigma-Aldrich. (2026). 2-Furoyl chloride 95 527-69-5.

- Benchchem. (2026). 2-Furoyl Chloride | High-Purity Reagent Supplier.

- MDPI. (2026).

- IJCRT.org. (2026). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine.

- Royal Society of Chemistry. (2020).

- MDPI. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances.

- ChemSynthesis. (2025). N-cyclopentyl-N-methylamine.

- Thieme. (2020).

- Santa Cruz Biotechnology. (2026). N-cyclopentyl-N-methylamine | CAS 2439-56-7.

- ResearchGate. (2026). Synthesis of N-cyclopentyl series. (i) piperazine,....

- Chem Rev Lett. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies.

- Google Patents. (1991).

- Organic Syntheses. (2018).

- Google Patents. (2018).

- Chemistry Steps. (2020).

- BOC Sciences. (2024).

- Benchchem. (2025). Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine.

- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.

- PMC. (2026). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.

- Organic Chemistry Portal. (2026). Cyclopentane synthesis.

- FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.

- MDPI. (2026). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- MDPI. (2025).

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Lab Reporter [fishersci.it]

- 3. 2-Furoyl Chloride | High-Purity Reagent Supplier [benchchem.com]

- 4. China 2-Furoyl chloride cas 527-69-5 Manufacturer and Supplier | Starsky [starskychemical.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 7. CAS 2439-56-7: Cyclopentylmethylamine | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]

Technical Support Center: Stability of Furan Amides Under Acidic Hydrolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of furan amides under acidic hydrolysis conditions. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Introduction: The Duality of Furan Amides

Furan amides are a common structural motif in pharmaceuticals and fine chemicals. However, their stability in acidic environments presents a significant challenge. These molecules contain two key functional groups with distinct, and often competing, degradation pathways: the furan ring and the amide bond. The furan ring is notoriously unstable in acid, while the amide bond is comparatively robust.[1][2] Understanding the interplay between these two moieties is critical for predicting degradation profiles, developing stable formulations, and designing robust analytical methods.

This guide will help you navigate the complexities of furan amide stability, troubleshoot common experimental issues, and implement effective strategies to control or study their degradation.

Frequently Asked Questions (FAQs)

Q1: My furan amide is degrading in acid. Which is more likely to break down first, the furan ring or the amide bond?

This is the central question for anyone working with these compounds. While amides are among the most stable carboxylic acid derivatives, requiring harsh conditions like strong acid and heat for hydrolysis, the furan ring is highly susceptible to acid-catalyzed ring-opening under relatively mild conditions.[1][2][3]

Therefore, in most cases, the furan ring is the primary site of degradation under acidic conditions. The degradation often begins with the protonation of the furan ring at the α-carbon (the carbon adjacent to the oxygen), which is the rate-limiting step leading to ring cleavage.[1][4] Amide hydrolysis will likely be a much slower, competing process, or a secondary degradation event.

Q2: What are the typical products of furan amide degradation in acid?

You can expect to see a mixture of products stemming from two main pathways:

-

Furan Ring-Opening: The acid-catalyzed cleavage of the furan ring typically leads to the formation of 1,4-dicarbonyl compounds.[1]

-

Amide Hydrolysis: This pathway yields the parent furan carboxylic acid and the corresponding amine.

Often, the situation is more complex. The initial ring-opened products can be unstable and undergo further reactions. Moreover, under certain acidic conditions, furan rings are prone to polymerization, which often manifests as an insoluble brown resin or tar.

Q3: How do substituents on the furan ring affect its stability?

Substituents have a profound impact. Electron-withdrawing groups (e.g., halogens, carbonyls) at the C2 or C5 positions can significantly stabilize the furan ring against acid-catalyzed degradation.[1] Conversely, electron-donating groups can activate the ring, making it more susceptible to protonation and subsequent ring-opening or polymerization.[1][5]

Q4: My compound seems to degrade during purification on a standard silica gel column. Is this possible?

Absolutely. Standard silica gel is slightly acidic and can be sufficient to cause the degradation of sensitive furan-containing molecules.[1] If you observe new impurities or lower-than-expected yields after chromatography, on-column degradation is a likely culprit.

Recommendation: Use deactivated or neutral silica gel for chromatography. Alternatively, you can add a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), to your eluent to neutralize the silica surface.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter in the lab, identified by common analytical observations.

Issue 1: My LC-MS shows the parent mass disappearing, but I don't see the expected amine or carboxylic acid from hydrolysis. Instead, I see new peaks with different UV spectra.

| Observation | Probable Cause & Explanation | Recommended Action |

| 1. Disappearance of parent compound. 2. Absence of expected hydrolysis products. 3. Appearance of new, often broader, peaks. 4. Change in UV absorbance profile (loss of furan chromophore). | Furan ring-opening is the dominant degradation pathway. The furan ring, which is often the primary chromophore, has been cleaved. The resulting linear dicarbonyl compounds will have different retention times and UV spectra. Amide hydrolysis is not occurring to a significant extent under these conditions. | 1. Confirm Ring Opening: Use high-resolution mass spectrometry (HRMS) to get the exact mass of the degradants and predict their elemental composition. Use 1H NMR to look for the disappearance of characteristic furan proton signals and the appearance of new aldehyde or ketone signals. 2. Modify Conditions: If your goal is to achieve amide hydrolysis, you will need to use more forcing conditions (higher temperature, stronger acid) while accepting that furan degradation will also increase. If stability is the goal, see the mitigation strategies in the next section. |

Issue 2: My reaction mixture has turned dark brown and I see insoluble material.

| Observation | Probable Cause & Explanation | Recommended Action |

| 1. Formation of a dark brown or black color. 2. Precipitation of an insoluble solid or "tar". 3. Poor recovery of any soluble material. | Acid-catalyzed polymerization of the furan ring. Protonation of the furan ring can lead to the formation of reactive electrophiles that attack other furan molecules, initiating a polymerization cascade. This is a common and often irreversible side reaction. | 1. Reduce Acid Strength/Concentration: Use a milder acid or a lower concentration. 2. Lower the Temperature: Perform the reaction at a lower temperature to slow the rate of polymerization. 3. Change the Solvent: Protic solvents like water can participate in the degradation pathway.[1] Consider switching to a polar aprotic solvent like DMF, which has been shown to have a stabilizing effect on furan rings.[6] |

Visualizing Competing Degradation Pathways

The stability of a furan amide in acid is a balance between two competing pathways. This relationship can be visualized as follows:

Caption: Competing degradation pathways for furan amides in acid.

Protocols for Stability Assessment

Trustworthy stability data comes from well-designed experiments. A forced degradation study is essential for understanding the intrinsic stability of your molecule and for developing stability-indicating analytical methods.[7][8]

Protocol 1: Forced Acidic Hydrolysis of a Furan Amide

This protocol outlines a general procedure for assessing the stability of a furan amide in an acidic solution.

Objective: To determine the rate of degradation and identify the primary degradation products of a furan amide under acidic conditions.

Materials:

-

Furan amide test compound

-

Class A volumetric flasks and pipettes

-

HPLC or UPLC system with a suitable detector (e.g., DAD/PDA or MS)

-

Calibrated pH meter

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), e.g., 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH) for quenching, e.g., 0.1 M and 1 M solutions

-

Acetonitrile (ACN) and water (HPLC grade)

-

Suitable buffer for mobile phase (e.g., phosphate or formate)

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve the furan amide in a suitable solvent (e.g., ACN or a mixture of ACN/water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Reaction Setup:

-

In separate, labeled vials, add a precise volume of the stock solution.

-

Add the acidic solution (e.g., 0.1 M HCl) to achieve the desired final concentration of the drug (e.g., 100 µg/mL). Ensure the amount of organic solvent from the stock is minimal to avoid altering the reaction conditions.

-

Prepare a control sample by diluting the stock solution with water instead of acid.

-

-

Incubation:

-

Place the vials in a controlled temperature environment (e.g., 60 °C water bath or oven). The temperature may need to be optimized; start with a moderate temperature and increase if no degradation is observed.[9]

-

-

Time-Point Sampling:

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

-

-

Quenching:

-

Immediately neutralize the aliquot by adding an equimolar amount of base (e.g., 0.1 M NaOH). This stops the degradation reaction.

-

Dilute the quenched sample with mobile phase to a suitable concentration for analysis.

-

-

Analysis:

-

Inject the samples onto the HPLC/UPLC system.

-

Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

Use a mass spectrometer to obtain mass information on the new peaks to aid in their identification.

-

Experimental Workflow Visualization

Caption: Workflow for a forced acidic degradation study.

References

-

University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

-

Kerdcharoen, T., & Rode, B. M. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(43), 11833–11840. [Link]

-

Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

chemistNATE. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]

-

Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides [Video]. Retrieved from [Link]

-

Walker, T. W., et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 5(8), 4235-4245. [Link]

-

The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, August 3). Advanced Sustainable Systems. [Link]

-

Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. The Journal of Physical Chemistry A, 121(4), 845-853. [Link]

-

Filo. (2025, May 19). (e) Explain, acidic hydrolysis of furan led to the formation of... Retrieved from [Link]

-

scite.ai. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]

-

A systematic review on the determination and analytical methods for furanic compounds in caramel models. (2025, August 19). Food Chemistry. [Link]

-

Huang, Y. L., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1642. [Link]

-

Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024, May 7). Food Science & Nutrition. [Link]

-

Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p... (2021, September 8). Polymer Chemistry. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Journal of Pharmaceutical Sciences & Research. [Link]

-

Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023, December 30). International Journal of Progressive Pharmacy and Research. [Link]

-

Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

Shinde, V. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]

-

OpenStax. (n.d.). 21.7 Chemistry of Amides. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Amide Bond Cleavage: The Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid. (n.d.). Journal of the American Chemical Society. [Link]

-

JRC Publications Repository. (n.d.). Methods for the determination of furan in food. Retrieved from [Link]

-

A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. (n.d.). ChemRxiv. [Link]

-

Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel poly(ester amide)s based on renewable poly(propylene furanoate). (n.d.). Polymer Chemistry. [Link]

-

Oxidative Cleavage of Furans. (n.d.). Organic Reactions. [Link]

-

Recent advances in the cleavage of non-activated amides. (2026, February 19). Beilstein Journal of Organic Chemistry. [Link]

-

Amide Bond Activation of Biological Molecules. (n.d.). Molecules. [Link]

-

Synthesis of amides and esters containing furan rings under microwave-assisted conditions. (n.d.). ARKIVOC. [Link]

-

Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. One moment, please... [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajpsonline.com [ajpsonline.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

Technical Support Center: Optimizing Recrystallization Solvents for N-cyclopentyl-N-methyl-2-furamide

Welcome to the technical support center for the purification of N-cyclopentyl-N-methyl-2-furamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing recrystallization protocols. As a Senior Application Scientist, my goal is to not only provide you with step-by-step instructions but to also explain the underlying chemical principles that govern success in purifying this molecule.

N-cyclopentyl-N-methyl-2-furamide possesses a unique combination of functional groups: a polar tertiary amide, a moderately polar furan ring, and a non-polar cyclopentyl group. This structure dictates its solubility and presents specific challenges and opportunities for purification by recrystallization. This guide will walk you through a systematic approach to solvent selection and provide a comprehensive set of troubleshooting FAQs to address common issues you may encounter.

Part 1: Systematic Solvent Screening for N-cyclopentyl-N-methyl-2-furamide

The cornerstone of a successful recrystallization is the choice of solvent.[1][2] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[1][3] The impurities, on the other hand, should either be completely soluble at all temperatures or completely insoluble.[2][3]

Step 1: Initial Solvent Selection Based on Molecular Structure

The principle of "like dissolves like" is a useful starting point.[4][5] N-cyclopentyl-N-methyl-2-furamide has both polar (amide, furan ether) and non-polar (cyclopentyl) characteristics. Therefore, solvents of intermediate to high polarity are good candidates. Amides, in particular, are often successfully recrystallized from polar solvents like ethanol, acetone, or acetonitrile.[6][7]

Table 1: Potential Solvents for Screening

| Solvent Class | Specific Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Inclusion |

| Protic | Water | 100 | 80.1 | High polarity, good for highly polar impurities. |

| Ethanol | 78 | 24.6 | Good general-purpose polar protic solvent for amides.[7] | |

| Isopropanol | 82 | 19.9 | Similar to ethanol, with slightly lower polarity. | |

| Aprotic Polar | Acetone | 56 | 20.7 | Good solvent for many organic compounds, volatile.[7] |

| Ethyl Acetate | 77 | 6.0 | Medium polarity, good for compounds with ester-like features. | |

| Acetonitrile | 82 | 37.5 | Often gives good results for amides.[7] | |

| Non-Polar | Toluene | 111 | 2.4 | May be a good "anti-solvent" or for less polar impurities. |

| Heptane/Hexane | ~98/~69 | ~1.9 | Good as an "anti-solvent" in mixed-solvent systems.[8] |

Step 2: Small-Scale Solubility Testing Protocol

Before committing to a large-scale recrystallization, perform small-scale tests to identify a suitable solvent or solvent pair.[3][9]

Experimental Protocol:

-

Place approximately 20-30 mg of your crude N-cyclopentyl-N-methyl-2-furamide into a small test tube.

-

Add the first test solvent dropwise at room temperature, vortexing after each addition, until you have added about 0.5 mL. Observe the solubility.

-

If the compound dissolves at room temperature, the solvent is unsuitable for single-solvent recrystallization.[1]

-

If the compound is insoluble or sparingly soluble, gently heat the test tube in a water or sand bath.

-

Continue adding the hot solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent used.

-

Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod.[5][10]

-

If crystals form, place the test tube in an ice bath to maximize yield.[9]

-

Record your observations in a table similar to the one below.

Table 2: Example Solvent Screening Observation Log

| Solvent | Solubility at RT (25°C) | Solubility at Elevated Temp. | Crystal Formation on Cooling | Observations |

| Ethanol | Sparingly Soluble | Soluble | Yes, fine needles | Good potential single solvent. |

| Water | Insoluble | Insoluble | No | Unsuitable as a single solvent. |

| Ethyl Acetate | Soluble | Soluble | No | Unsuitable as a single solvent. |

| Heptane | Insoluble | Sparingly Soluble | No | Potential as an anti-solvent. |

Step 3: Evaluating Single vs. Mixed-Solvent Systems

-

Single-Solvent System: If you find a solvent that provides good solubility at high temperatures and poor solubility at low temperatures, this is the simplest and often preferred method.[11]

-

Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system can be employed.[3][12] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[12][13] The two solvents must be miscible.[12]

Mixed-Solvent Recrystallization Protocol:

-

Dissolve the crude compound in the minimum amount of the hot "good" solvent.

-

While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[13]

-

Add a few more drops of the hot "good" solvent until the solution becomes clear again.[13]

-

Allow the solution to cool slowly.

Workflow for Solvent System Selection

Caption: Workflow for selecting a suitable recrystallization solvent system.

Part 2: Troubleshooting Guide and FAQs

This section addresses common problems encountered during the recrystallization of N-cyclopentyl-N-methyl-2-furamide and provides actionable solutions based on established chemical principles.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[10][14] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated with highly impure material.[10][15]

-

Immediate Action: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation.[9][10] Then, allow it to cool more slowly. Very slow cooling can favor crystal formation over oiling.[15]

-

Change Solvents: If the problem persists, your solvent's boiling point may be too high. Select a solvent with a lower boiling point.

-

Reduce Impurities: Highly impure samples have a significantly depressed melting point, which can lead to oiling out.[16] Consider a preliminary purification step, such as passing a solution of the crude material through a small plug of silica gel to remove gross impurities.

-

For Mixed Solvents: Oiling out can be more common in mixed-solvent systems.[12][15] Ensure you are not adding the anti-solvent too quickly.

Q2: No crystals are forming, even after the solution has cooled in an ice bath. What's wrong?

A2: This is a common issue and usually points to one of two problems: the solution is not saturated, or crystallization requires an initiation event.[5]

-

Too Much Solvent: This is the most frequent cause.[5][15] If you used too much solvent, the solution will not become saturated upon cooling. Gently heat the solution and evaporate some of the solvent to increase the concentration.[9] Then, attempt to cool it again.

-

Induce Crystallization: Supersaturated solutions sometimes need a nucleation site to begin crystallization.[15]

-

Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[5][10] The microscopic scratches provide a surface for crystals to form.

-

Seeding: If you have a small crystal of pure N-cyclopentyl-N-methyl-2-furamide, add it to the cooled solution.[5][10] This "seed crystal" acts as a template for further crystal growth.

-

Q3: The recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed by using activated charcoal.[4][17][18]

-

Activated Charcoal Treatment:

-

After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source and allow it to cool slightly to prevent boiling over.[18]

-

Add a very small amount of activated charcoal (a spatula tip's worth, typically 1-2% of the solute's weight) to the solution.[18]

-

Gently reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.[19]

-

Perform a hot gravity filtration to remove the charcoal.[18] This step is crucial and must be done quickly to prevent your product from crystallizing prematurely in the filter funnel. Use a pre-heated funnel and flask.

-

Allow the now colorless (or less colored) filtrate to cool and crystallize as usual.

-

Q4: The recovery yield from my recrystallization is very low. How can I improve it?

A4: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.[10]

-

Minimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the compound.[5][11] Any excess solvent will retain more of your product in solution upon cooling.

-

Ensure Thorough Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath for at least 15-20 minutes to maximize precipitation.

-

Solvent Choice: The solubility difference of your compound in the chosen solvent between hot and cold may not be large enough. Re-evaluate your solvent screen to find a solvent where the compound is less soluble when cold.

-

Second Crop of Crystals: It is sometimes possible to recover more product from the mother liquor. Concentrate the filtrate by boiling off some of the solvent and then cool it again to obtain a second, though likely less pure, crop of crystals.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common recrystallization problems.

References

-

PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. [Link]

-

Nichols, L. (n.d.). Recrystallization. California State University, Sacramento. [Link]

-

University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]

-

LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

-

Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. [Link]

-

UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

-

University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

-

Creative Biostructure. (2024, December 25). Understanding Oiling-Out in Crystallization Processes. [Link]

-

University of California, Irvine. (n.d.). Recrystallization - Single Solvent. [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

-

California State University, Northridge. (n.d.). Recrystallization1. [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

-

LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

-

LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. [Link]

-

University of California, San Diego. (n.d.). Recrystallization. [Link]

-

University of Sydney. (n.d.). RECRYSTALLISATION. [Link]

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. Recrystallization [sites.pitt.edu]

- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Home Page [chem.ualberta.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 14. mt.com [mt.com]

- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 16. reddit.com [reddit.com]

- 17. praxilabs.com [praxilabs.com]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. science.uct.ac.za [science.uct.ac.za]

Validation & Comparative

A Comparative Guide to Purity Assessment Standards for N-cyclopentyl-N-methyl-2-furamide

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of N-cyclopentyl-N-methyl-2-furamide. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of various techniques, explains the rationale behind procedural choices, and offers robust experimental protocols to ensure the integrity and reproducibility of scientific findings.

Introduction: The Imperative of Purity

N-cyclopentyl-N-methyl-2-furamide is a substituted amide containing a furan moiety, a cyclopentyl group, and an N-methyl substituent. While its specific applications are still under exploration, its structural motifs are common in medicinal chemistry and materials science. In any research or development context, particularly in drug development, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is non-negotiable. It directly influences the compound's efficacy, safety, and stability.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, such as the ICH Q7 "Good Manufacturing Practice for Active Pharmaceutical Ingredients," which mandate a thorough understanding and control of a compound's impurity profile[1][2][3]. Impurities, which can arise from the synthesis, degradation, or storage, may be inert, toxic, or pharmacologically active, posing significant risks. Therefore, a multi-faceted and validated approach to purity assessment is a cornerstone of quality control[4].

Characterizing the Analyte & Potential Impurities

Before selecting an analytical method, understanding the physicochemical properties of N-cyclopentyl-N-methyl-2-furamide and its likely impurities is crucial.

-

Analyte Properties: As a tertiary amide, it is expected to be a relatively polar, non-volatile solid, and thermally stable to a certain degree. Its furan ring provides a chromophore, making it suitable for UV-Vis detection.

-

Potential Impurities: Based on a plausible synthetic route, such as the Schotten-Baumann reaction between 2-furoyl chloride and N-cyclopentylmethanamine, potential impurities could include:

-

Starting Materials: Unreacted 2-furoyl chloride or N-cyclopentylmethanamine.

-

By-products: Products from side reactions, such as the hydrolysis of the acid chloride to 2-furoic acid.

-

Degradation Products: Compounds formed by hydrolysis of the amide bond or oxidation of the furan ring under stress conditions (e.g., heat, light, acid, base).

-

Core Analytical Techniques: A Comparative Overview

The three primary techniques for assessing the purity of a compound like N-cyclopentyl-N-methyl-2-furamide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice between them is dictated by the analyte's properties and the specific information required[5].

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Decision framework for selecting an analytical method.

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |

| Principle | Separation in a liquid mobile phase based on interactions with a solid stationary phase. | Separation of vaporized compounds in a gaseous mobile phase. | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. |

| Applicability | Ideal for non-volatile and thermally unstable compounds like most APIs.[6][7] | Best for volatile and thermally stable compounds. Derivatization is often required for polar molecules.[8][9] | Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H, ¹³C). |

| Sensitivity | High (ng to pg range), especially with sensitive detectors like UV or MS.[7] | Very high (pg to fg range), particularly with a mass spectrometer detector.[8] | Lower sensitivity compared to chromatographic methods, typically requiring µg to mg of sample.[10] |

| Selectivity | High; can separate closely related isomers with appropriate column and mobile phase selection. | Extremely high; provides excellent separation and specific identification through mass fragmentation patterns. | High structural selectivity; can distinguish subtle differences in chemical environments. |

| Quantification | Gold standard for quantitative analysis using external or internal standards (Area % purity).[5] | Excellent for quantification, especially with an internal standard. | Can provide absolute quantification (qNMR) against a certified internal standard without needing a reference standard of the analyte.[11] |

| Impurity ID | Requires coupling to a mass spectrometer (LC-MS) for definitive identification. | Built-in mass spectrometer provides structural information based on fragmentation patterns.[12] | Excellent for identifying and structurally characterizing unknown impurities, provided they are present in sufficient concentration (>0.1%). |

| Sample State | Liquid (solution). | Gas (vaporized). | Liquid (solution). |

| Destructive? | Yes (sample is consumed). | Yes (sample is consumed and ionized). | No (sample can be recovered). |

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, incorporating checks and standards to ensure trustworthiness.

High-Performance Liquid Chromatography (HPLC-UV)

This is the workhorse method for purity determination of non-volatile APIs.[13] The causality behind this choice is the compound's expected low volatility and the presence of a UV-active furan ring.

Objective: To quantify the purity of N-cyclopentyl-N-methyl-2-furamide and detect related impurities.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).[13]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm). A C18 column is chosen for its versatility in retaining and separating moderately polar organic molecules.

-

Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Formic acid is added to improve peak shape by ensuring the analyte is in a consistent protonation state.[13]

-

Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. This gradient ensures that both polar and non-polar impurities are eluted.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm, corresponding to the absorbance of the furan ring.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

-

-

Analysis & Calculation:

-

Inject the sample and record the chromatogram.

-

Calculate purity using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

dot graph G { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the likely non-volatile nature of the target amide, direct GC analysis is challenging.[8] However, it becomes a powerful tool for identifying volatile impurities or if the analyte is derivatized to increase its volatility.

Objective: To identify and quantify volatile impurities and confirm the identity of the main peak via mass spectrometry.

Experimental Protocol:

-

Instrumentation: GC-MS system (e.g., Agilent 7890B GC with 5977A MSD).

-

Derivatization (if required): For analyzing the main compound, a silylation step using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be employed to make the molecule more volatile.[9] However, for screening volatile impurities, no derivatization is needed.

-

Chromatographic Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm). This is a robust, general-purpose column suitable for a wide range of organic compounds.[14]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min. This program effectively separates compounds with varying boiling points.

-

Injection: 1 µL, split ratio 50:1. A split injection prevents column overloading with the main component.

-

MS Conditions:

-

MS Source: 230°C.

-

Scan Range: 40-500 amu. This range covers the expected mass of the analyte and potential impurities.

-

-

-

Analysis:

-

The total ion chromatogram (TIC) is used for purity estimation by area percent.

-

The mass spectrum of each peak is compared against a spectral library (e.g., NIST) for tentative identification of impurities.[15]

-

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that can determine the purity of a substance without requiring a reference standard of the analyte itself.[16] It relies on comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.

Objective: To determine the absolute purity (mass fraction) of N-cyclopentyl-N-methyl-2-furamide.

Experimental Protocol:

-

Instrumentation: 400 MHz NMR Spectrometer or higher.

-

Sample Preparation:

-

Accurately weigh ~10 mg of the N-cyclopentyl-N-methyl-2-furamide sample.

-

Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into the same vial. The standard is chosen because it has signals that do not overlap with the analyte's signals.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using quantitative parameters: a long relaxation delay (e.g., 30s or 5xT₁) and a 90° pulse angle to ensure full signal relaxation and accurate integration.

-

-

Analysis & Calculation:

-

Integrate a well-resolved signal from the analyte (Iₓ) and a signal from the internal standard (Iₛₜₐ).

-

Calculate the purity (Pₓ) using the following formula:

-

Pₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ

-

Where: N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.

-

-

Comparative Data Summary

The table below presents hypothetical data from the analysis of a single batch of N-cyclopentyl-N-methyl-2-furamide to illustrate the type of results obtained from each technique.

| Analytical Method | Purity Value (%) | Impurities Detected | Key Insights |

| HPLC-UV | 99.52% (Area %) | Impurity A (0.25%), Impurity B (0.18%) | Excellent quantitative measure of purity relative to UV-active components. Impurities are quantified but not identified. |

| GC-MS | 99.8% (Area %, volatiles only) | Volatile Impurity C (0.11%, identified as cyclopentylamine), Impurity D (0.09%) | Highly sensitive for volatile starting materials or solvents. Confirms identity of the main peak via mass spectrum. |

| qNMR | 99.2% (w/w) | Structural confirmation of main compound. Presence of ~0.8% non-proton-containing or overlapping impurities suggested. | Provides an absolute purity value (mass fraction), accounting for non-UV active and non-volatile impurities (e.g., inorganic salts).[11] |

References

- Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell.

- What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. MtoZ Biolabs.

- Understanding the Differences Between HPLC and GCMS Systems. (2023, January 13). AmpTech Instruments.

- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001, September 24). FDA.

- GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026, January 7). AELAB.

- ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000, November 1). European Medicines Agency (EMA).

- Synthesis and analysis of amides.

- HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex.

- Analysis method for amide compounds.

- FDA's Guidelines for GMP Of API. Dalton Pharma Services.

- Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper.

- Ensuring Quality and Compliance in API Manufacturing: Best Practices & Challenges. [Source not available].

- A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. Benchchem.

- The NMR-Purity and the new dimensions and standards of purity CA. (2025, September 10). ChemAdder.

- A Comparative Guide to the Purity Validation of (1S)-Cyclopent-2-ene-1-carboxylic Acid. Benchchem.

- Validation of (1)H NMR spectroscopy as an analytical tool for methylamine metabolites in urine. (2006, March 15). PubMed.

- A Comprehensive Guide to Assessing the Purity of Synthesized N'-hydroxy-2-methylpropanimidamide. Benchchem.

- Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and valid

- Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2025, August 4). MDPI.

Sources

- 1. fda.gov [fda.gov]

- 2. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. nicovaper.com [nicovaper.com]

- 4. scllifesciences.com [scllifesciences.com]

- 5. aelabgroup.com [aelabgroup.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]

- 8. amptechfl.com [amptechfl.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Validation of (1)H NMR spectroscopy as an analytical tool for methylamine metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemadder.com [chemadder.com]

- 12. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs [mtoz-biolabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Safety Operating Guide

Comprehensive Safety & Handling Guide: N-cyclopentyl-N-methyl-2-furamide

Topic: Personal protective equipment for handling N-cyclopentyl-N-methyl-2-furamide Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Summary: Hazard Profile & Immediate Action

Compound Class: Furan-2-carboxamide derivative. Primary Hazards: Skin/Eye Irritation (High Probability), Potential Carcinogenicity (Furan moiety), Acute Toxicity (Oral/Inhalation).[1] Operational Status: Handle as a Hazardous Pharmaceutical Intermediate. [1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for N-cyclopentyl-N-methyl-2-furamide may be sparse in public registries, the structural combination of a furan ring and a secondary amide necessitates a strict "Precautionary Principle" approach.[1] Furan derivatives are frequently flagged for mutagenic potential and high reactivity, while amides facilitate dermal absorption.[1]

"Grab-and-Go" PPE Checklist:

-

Respiratory: Certified Fume Hood (Face velocity: 0.5 m/s).[1]

-

Hands: Double Nitrile Gloves (Outer: ≥0.11 mm, Inner: Standard).[1]

-

Eyes: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1]

-

Body: Chemical-Resistant Lab Coat (Buttoned to neck) + Closed-toe shoes.

Risk Assessment & Causality: Why This PPE?

Effective safety protocols are not arbitrary; they are responses to molecular behavior.

| Component / Feature | Hazard Mechanism | PPE Countermeasure |

| Furan Ring | Metabolic Activation: Furan rings can be metabolized by Cytochrome P450 into reactive cis-2-butene-1,4-dial, a potent alkylating agent capable of DNA damage [1].[1] | Engineering Controls: Handling must occur in a fume hood to prevent inhalation of vapors or particulates.[1] |

| Amide Linkage | Lipophilicity & Solubility: The N-cyclopentyl and N-methyl groups increase lipophilicity, enhancing the compound's ability to penetrate the stratum corneum (outer skin layer) [2].[1] | Glove Selection: Nitrile is selected over Latex. Latex is permeable to many organic amides. Double gloving creates a sacrificial barrier. |

| Physical State | Dust/Aerosol Potential: Likely a solid or viscous oil.[1] Static charge can disperse fine powders, leading to inhalation or surface contamination.[1] | Eye Protection: Goggles provide a seal against airborne dust/mists that safety glasses (with gaps) cannot offer.[1] |

Operational Protocol: The "Self-Validating" Workflow

This protocol is designed as a closed loop. If you cannot complete a step (e.g., the fume hood alarm is sounding), the system "fails safe," and you must stop.[1]

Phase A: Donning (Pre-Experimental)[1]

-

Verification: Check the Fume Hood monitor. Flow must be >80 fpm (0.4 m/s) .

-

Glove Layering:

-

Sleeve Seal: Pull lab coat cuffs over the inner glove, then pull the outer glove over the lab coat cuff.[1] This "shingle effect" prevents liquid from running down the wrist.

Phase B: Handling (Experimental)

-

Solvent Choice: When dissolving, avoid highly volatile solvents (like ether) if possible to reduce vapor pressure drift.[1] Use DCM or Ethyl Acetate with caution.

-

Transfer: Use a powder funnel for solids to minimize dust.[1] For liquids, use positive displacement pipettes to prevent dripping.[1]

-

Waste Segregation: Do not mix with oxidizers (peroxide risk with furans).

Phase C: Doffing (Post-Experimental)

-

Wipe Down: Clean all tools inside the hood with a solvent-dampened wipe.

-

Outer Glove Removal: Use the "Beak Method" (pinch outside, pull off inside-out).[1] Dispose of in solid hazardous waste.

-

Inspection: Check inner gloves for discoloration. If clean, remove near the exit.[1]

-

Hygiene: Wash hands with soap and water for 20 seconds immediately.

Visualization: PPE Selection Logic

This decision tree helps you adapt your PPE based on the scale of your operation.

Caption: Decision matrix for scaling PPE based on physical state and quantity to minimize exposure risk.

Emergency Response: Spills & Exposure[1]

Scenario: Benchtop Spill (< 50 mL/g)

-

Alert: Announce "Spill" to lab mates.

-

Isolate: Close the fume hood sash immediately to contain vapors.

-

Neutralize:

-

Cover with vermiculite or activated carbon spill pillows.

-

Note: Do not use simple paper towels; furans can penetrate cellulose rapidly.

-

-

Clean: Scoop material into a wide-mouth jar. Label "Hazardous Waste: Furan Derivative."

Scenario: Skin/Eye Exposure [1][2][3][4][5][6][7][8]

-

Eyes: Flush for 15 minutes minimum at an eyewash station. Hold eyelids open.

-

Skin: Drench for 15 minutes . Do not use solvents (ethanol/acetone) to wash skin; this drives the chemical deeper into the dermis.[1] Use soap and water only.

Disposal & Waste Management

Proper disposal is the final step of safety.

| Waste Stream | Classification | Method |

| Solid Waste | Hazardous Organic Solid | Incineration at >1000°C (Rotary Kiln). |

| Liquid Waste | Non-Halogenated Organic | High-temperature incineration. Segregate from strong oxidizers.[4][9] |

| Contaminated Sharps | Bio/Chem Hazard | Rigid puncture-proof container. |

Crucial Note: Do not dispose of furan derivatives down the drain.[1] They are toxic to aquatic life and can damage municipal water treatment bacteria [3].[1]

References

-

National Toxicology Program (NTP). (2024). Report on Carcinogens, Fifteenth Edition: Furan. U.S. Department of Health and Human Services.[1] [Link][1]

-

PubChem. (2025).[10] Compound Summary: N-cyclopentyl-2-furamide (Analog Structure). National Library of Medicine. [Link]

-

ECHA (European Chemicals Agency). (2025). Substance Information: Furan. [Link][1]